N-Methoxy-N-methyl-5-ethyl-1-methylpyrazole-3-carboxamide
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Overview
Description
5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group, a methoxy group, and a dimethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of polar organic solvents and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve the use of solvents like ethanol or dichloromethane and may require heating or cooling.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction and reagents used.
Scientific Research Applications
5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds due to the presence of nitrogen atoms in the pyrazole ring, facilitating intermolecular interactions . These interactions can influence various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide include:
Uniqueness
What sets 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl, methoxy, and dimethyl groups on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
165744-16-1 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-ethyl-N-methoxy-N,1-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H15N3O2/c1-5-7-6-8(10-11(7)2)9(13)12(3)14-4/h6H,5H2,1-4H3 |
InChI Key |
LULGRYLQCCVCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)N(C)OC |
Origin of Product |
United States |
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